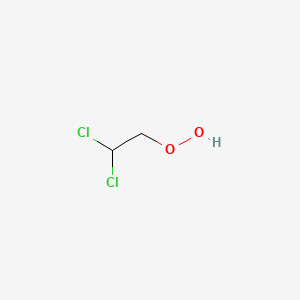
2,2-Dichloroethane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloroethane-1-peroxol is a chemical compound characterized by the presence of two chlorine atoms and a peroxol group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethane with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature and pressure conditions . The resulting dichloroethane is then treated with hydrogen peroxide (H2O2) to introduce the peroxol group, forming 2,2-Dichloroethane-1-peroxol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of ethane in a reactor, followed by the addition of hydrogen peroxide in a controlled environment to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of more reactive intermediates.
Reduction: Reduction reactions can break down the peroxol group, resulting in simpler compounds.
Substitution: The chlorine atoms can be substituted by other groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,2-Dichloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: It is used in the production of various chemicals and materials, including polymers and solvents.
Mechanism of Action
The mechanism by which 2,2-Dichloroethane-1-peroxol exerts its effects involves the interaction of its peroxol group with molecular targets. This interaction often leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound’s chlorine atoms also contribute to its reactivity, enabling it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: Used primarily in the production of vinyl chloride and as a solvent.
1,1-Dichloroethane: Known for its use as a solvent and in the production of other chemicals.
Uniqueness
2,2-Dichloroethane-1-peroxol is unique due to the presence of both chlorine atoms and a peroxol group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring oxidative capabilities and high reactivity .
Properties
CAS No. |
501915-21-5 |
|---|---|
Molecular Formula |
C2H4Cl2O2 |
Molecular Weight |
130.95 g/mol |
IUPAC Name |
1,1-dichloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2H4Cl2O2/c3-2(4)1-6-5/h2,5H,1H2 |
InChI Key |
GJBKLBBJOKITMY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Cl)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


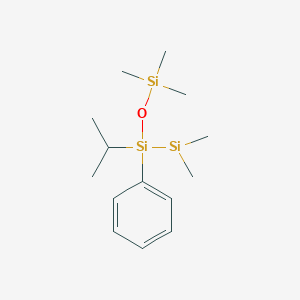
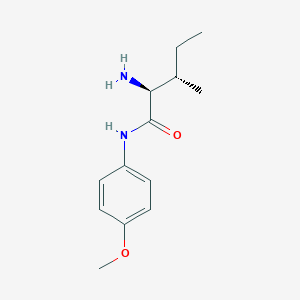
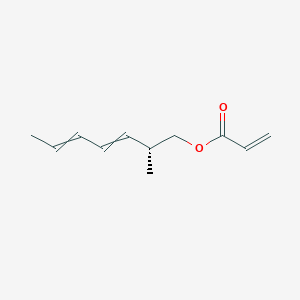
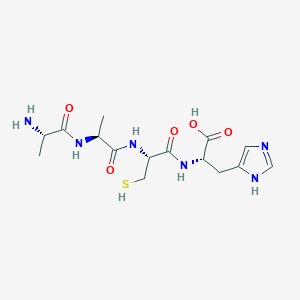
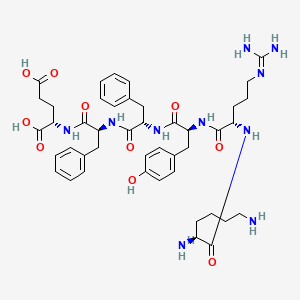
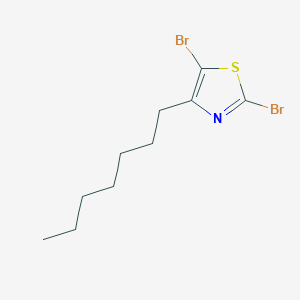
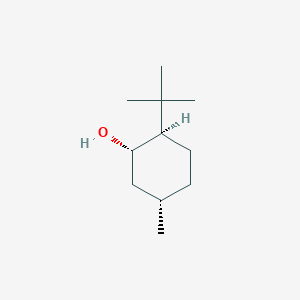
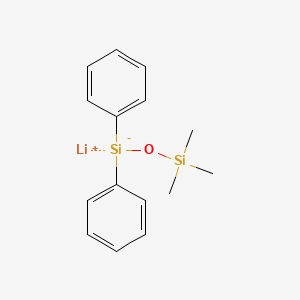
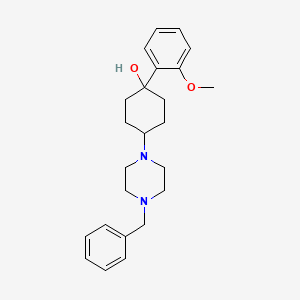
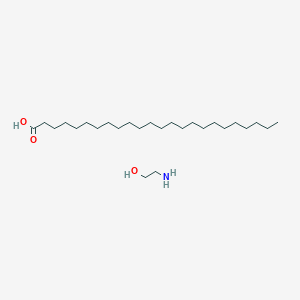
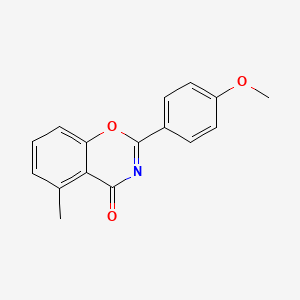
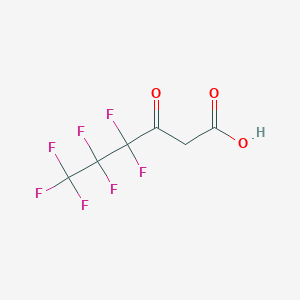
![1-[4-(But-2-en-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14228938.png)

